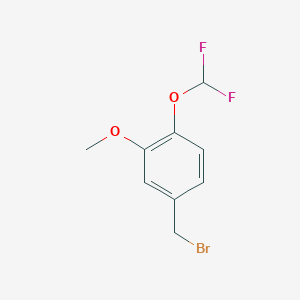
4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with bromomethyl, difluoromethoxy, and methoxy groups are often used in organic synthesis due to their reactivity . They can participate in various reactions to form complex structures.
Molecular Structure Analysis
The molecular structure of such a compound would likely consist of a benzene ring substituted with bromomethyl, difluoromethoxy, and methoxy groups .Chemical Reactions Analysis
These compounds can undergo various reactions, such as nucleophilic substitution reactions with the bromomethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on the specific arrangement of the bromomethyl, difluoromethoxy, and methoxy groups on the benzene ring .Scientific Research Applications
Synthesis of Complex Molecules
One application is in the high-yield synthesis of functionalized alkoxyamine initiators, which are crucial for creating block copolymers with well-controlled structures. This process involves the reaction of certain bromobenzene compounds with di-tert-butyl diperoxyoxalate, leading to alkoxyamines that serve as initiators for the anionic polymerization of various monomers, resulting in end-functionalized polymers. Such methodologies are fundamental for designing advanced materials with specific properties, including mechanical strength and thermal stability (Miura et al., 1999).
Polymer Solar Cells
In the realm of renewable energy, derivatives of bromomethyl compounds have been used to enhance the performance of polymer solar cells (PSCs). For instance, the addition of certain bromomethyl methoxybenzene derivatives to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) has shown to improve the power conversion efficiency, open circuit voltage, and short-circuit current of PSCs based on poly(3-hexylthiophene). This suggests that such derivatives can serve as promising electron acceptors in PSCs, offering a pathway to more efficient solar energy conversion (Jin et al., 2016).
Material Synthesis and Modification
Another application is in the modification of materials to achieve desired properties. For example, the bromination of certain dimethoxybenzene derivatives and their subsequent conversion into sulfur-functionalized benzoquinones demonstrate the utility of bromomethyl groups in facilitating chemical transformations that can lead to materials with novel properties. This approach is critical for the synthesis of advanced materials with tailored functionalities for various applications, including electronics, coatings, and catalysis (Aitken et al., 2016).
Advanced Polymer Synthesis
The synthesis of hyperbranched polyethers using bromomethyl derivatives as monomers showcases the role of these compounds in creating polymers with complex architectures. Such hyperbranched polymers have potential applications in drug delivery, coatings, and as viscosity modifiers, owing to their unique structural features and properties (Uhrich et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-8-4-6(5-10)2-3-7(8)14-9(11)12/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEHMLARGLIAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene | |
CAS RN |
853771-74-1 |
Source


|
| Record name | 4-(bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

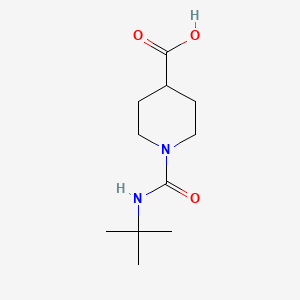
![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)
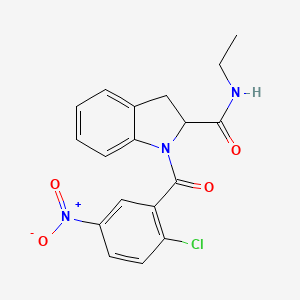

![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)
![Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2837598.png)
![N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2837601.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)
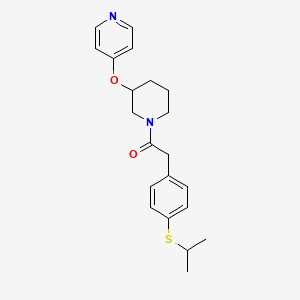

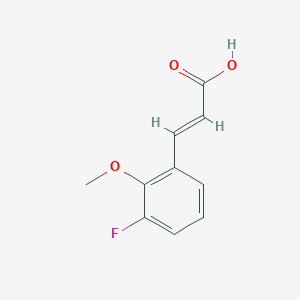
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)
